(-)-Neomenthol
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Overview
Description
(-)-Neomenthol: is a naturally occurring organic compound belonging to the class of terpenoids. It is one of the stereoisomers of menthol, specifically the enantiomer of neomenthol. This compound is known for its minty aroma and cooling sensation, making it a popular ingredient in various consumer products such as cosmetics, pharmaceuticals, and food flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pulegone: One common method to synthesize (-)-Neomenthol involves the hydrogenation of pulegone. This reaction typically uses a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures.
Reduction of (-)-Menthone: Another synthetic route involves the reduction of (-)-menthone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method is often carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of pulegone due to its efficiency and cost-effectiveness. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Neomenthol can undergo oxidation reactions to form compounds such as neomenthone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield various menthol derivatives. Reducing agents like sodium borohydride (NaBH4) are typically used.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: Neomenthone
Reduction: Various menthol derivatives
Substitution: Substituted neomenthol compounds
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (-)-Neomenthol is used as a chiral building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Insect Repellent: this compound has been studied for its potential as a natural insect repellent due to its strong odor and low toxicity.
Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine:
Topical Analgesic: Due to its cooling sensation, this compound is used in topical analgesic formulations to relieve minor aches and pains.
Flavoring Agent: It is used in pharmaceutical formulations to mask unpleasant tastes and improve patient compliance.
Industry:
Cosmetics: this compound is a common ingredient in cosmetics, providing a cooling effect in products like lotions, creams, and shampoos.
Food Flavoring: It is used as a flavoring agent in food and beverages, imparting a minty taste.
Mechanism of Action
Cooling Sensation: (-)-Neomenthol exerts its cooling effect by activating the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for sensing cold temperatures. When this compound binds to TRPM8, it induces a conformational change that allows the influx of calcium ions, leading to the sensation of coolness.
Molecular Targets and Pathways:
TRPM8 Ion Channel: The primary molecular target of this compound is the TRPM8 ion channel.
Calcium Signaling Pathway: Activation of TRPM8 leads to increased intracellular calcium levels, which play a role in various cellular processes.
Comparison with Similar Compounds
Menthol: (-)-Neomenthol is an isomer of menthol, sharing similar cooling properties but differing in molecular structure.
Isomenthol: Another stereoisomer of menthol, isomenthol has a different spatial arrangement of atoms.
Neoisomenthol: Similar to this compound but with a different configuration.
Uniqueness:
Stereochemistry: The unique stereochemistry of this compound distinguishes it from other menthol isomers, leading to differences in sensory perception and biological activity.
Cooling Efficiency: this compound is known for its potent cooling effect, which is often more pronounced than that of other menthol isomers.
Properties
CAS No. |
20747-49-3 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
NOOLISFMXDJSKH-IVZWLZJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C |
Origin of Product |
United States |
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